molecular formula C10H8Cl2O3 B1303105 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-11-1

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No. B1303105
M. Wt: 247.07 g/mol
InChI Key: IILYXHAHYKTHBH-UHFFFAOYSA-N
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Patent
US05763458

Procedure details

5',6'-Dichloro-2',3'-ethylenedioxyacetophenone (8.5 g, 0.0344 miol) was added in portions to 34.5 mL of stirring fuming nitric acid at a rate such that the temperature of the reaction mixture remained below 10° C. The mixture was stirred for an additional 10 minutes at 5 C. and then poured onto 250 g of crushed ice giving yellow precipitate. The precipitate was isolated by filtration and washed with water. Drying gave 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone (8.9 g, 0.0341 mol), m.p. 181°-182° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6]([C:9](=[O:11])[CH3:10])[C:7]=1[Cl:8].[N+:16]([O-])([OH:18])=[O:17]>>[Cl:1][C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6]([C:9](=[O:11])[CH3:10])[C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC=1C=C2C(=C(C1Cl)C(C)=O)OCCO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 10 minutes at 5 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 10° C
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=C2C(=C(C1Cl)C(C)=O)OCCO2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0341 mol
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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